molecular formula C9H21NO2 B018309 4,4-Diethoxy-N-methylbutan-1-amine CAS No. 114094-45-0

4,4-Diethoxy-N-methylbutan-1-amine

Cat. No.: B018309
CAS No.: 114094-45-0
M. Wt: 175.27 g/mol
InChI Key: PUDDNHSIGUYGOH-UHFFFAOYSA-N
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Description

4,4-Diethoxy-N-methylbutan-1-amine is an organic compound with the molecular formula C9H21NO2. It is a colorless liquid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes two ethoxy groups and a methylamine group attached to a butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Diethoxy-N-methylbutan-1-amine can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobutanal with diethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The process typically includes the use of catalysts and optimized reaction conditions to minimize by-products and maximize the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

4,4-Diethoxy-N-methylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Diethoxy-N-methylbutan-1-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4,4-Diethoxy-N,N-dimethyl-1-butanamine: Similar in structure but with two methyl groups attached to the nitrogen atom.

    4,4-Diethoxy-1-butanamine: Lacks the methyl group on the nitrogen atom.

    4-Chlorobutanal diethyl acetal: A precursor in the synthesis of 4,4-Diethoxy-N-methylbutan-1-amine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

4,4-diethoxy-N-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-4-11-9(12-5-2)7-6-8-10-3/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDDNHSIGUYGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCNC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553908
Record name 4,4-Diethoxy-N-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114094-45-0
Record name 4,4-Diethoxy-N-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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